molecular formula C9H8N4O4S2 B14947248 Methylene, bis(1,2,3,4-tetrahydro-6-hydroxy-4-oxo-2-thioxopyrimidin-5-yl)-

Methylene, bis(1,2,3,4-tetrahydro-6-hydroxy-4-oxo-2-thioxopyrimidin-5-yl)-

Cat. No.: B14947248
M. Wt: 300.3 g/mol
InChI Key: OKJVIKIFSLBTHA-UHFFFAOYSA-N
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Description

Methylene, bis(1,2,3,4-tetrahydro-6-hydroxy-4-oxo-2-thioxopyrimidin-5-yl)- is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylene, bis(1,2,3,4-tetrahydro-6-hydroxy-4-oxo-2-thioxopyrimidin-5-yl)- typically involves multistep organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment for precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

Methylene, bis(1,2,3,4-tetrahydro-6-hydroxy-4-oxo-2-thioxopyrimidin-5-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Mechanism of Action

The mechanism of action of methylene, bis(1,2,3,4-tetrahydro-6-hydroxy-4-oxo-2-thioxopyrimidin-5-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylene, bis(1,2,3,4-tetrahydro-6-hydroxy-4-oxo-2-thioxopyrimidin-5-yl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological molecules makes it a versatile compound in scientific research.

Properties

Molecular Formula

C9H8N4O4S2

Molecular Weight

300.3 g/mol

IUPAC Name

6-hydroxy-5-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C9H8N4O4S2/c14-4-2(5(15)11-8(18)10-4)1-3-6(16)12-9(19)13-7(3)17/h1H2,(H3,10,11,14,15,18)(H3,12,13,16,17,19)

InChI Key

OKJVIKIFSLBTHA-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(NC(=S)NC1=O)O)C2=C(NC(=S)NC2=O)O

Origin of Product

United States

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